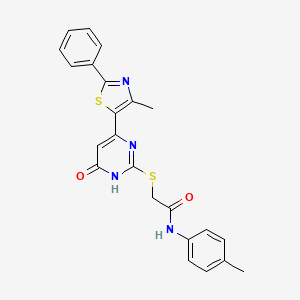

2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide

Description

Properties

IUPAC Name |

N-(4-methylphenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2S2/c1-14-8-10-17(11-9-14)25-20(29)13-30-23-26-18(12-19(28)27-23)21-15(2)24-22(31-21)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,25,29)(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATPIMBFCPTVGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=C(N=C(S3)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions

Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Dihydropyrimidinone Core Formation: The Biginelli reaction is often employed to construct the dihydropyrimidinone core. This involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Acetamide Group Introduction: The final step involves the nucleophilic substitution reaction where the thio group of the dihydropyrimidinone intermediate reacts with an acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the acetamide group or the thiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Alkyl halides, acyl chlorides, basic or acidic conditions depending on the nucleophile.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole or acetamide derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula for this compound is , with a molecular weight of approximately 353.46 g/mol. The synthesis typically involves multi-step reactions that integrate thiazole and pyrimidine functionalities, which are crucial for its biological activity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound .

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant activity against various cancer cell lines. For instance, derivatives containing thiazole and pyrimidine rings have demonstrated efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells . In vitro studies have shown that these compounds can selectively target cancer cells while sparing normal cells, making them promising candidates for cancer therapeutics.

Antimicrobial Activity

The thiazole moiety is well-known for its antimicrobial properties. Studies have reported that related compounds display potent activity against a range of bacterial and fungal pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Anti-inflammatory Effects

Compounds similar to 2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide have also been explored for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Case Studies

Mechanism of Action

The mechanism of action of 2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The thiazole and dihydropyrimidinone moieties are known to interact with biological macromolecules, potentially disrupting key biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Properties

- Thiazole vs. Benzyl/Phenylthiazolyl groups : The thiazole moiety in the target compound may improve target binding (e.g., kinase inhibition) compared to simpler benzyl analogs .

- p-Tolyl vs. Benzyl : The electron-donating methyl group on the aryl ring could enhance metabolic stability and membrane permeability relative to benzyl derivatives.

- Amino vs. Methyl/Oxo groups: Compound 18’s 4-aminopyrimidinone core may increase solubility but reduce stability compared to the target’s methyl-substituted pyrimidinone .

Comparative Data Table

Biological Activity

The compound 2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of approximately 422.56 g/mol. The compound features a thiazole ring, a pyrimidine moiety, and an acetamide group, which contribute to its biological activities.

Antimicrobial Activity

Research indicates that derivatives of thiazole and pyrimidine exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown varying degrees of antibacterial and antifungal activities. A study demonstrated that thiazole derivatives could inhibit microbial growth effectively, suggesting that the thiazole component in the structure may enhance antimicrobial efficacy .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Dihydropyrimidinones, similar in structure to our compound, have been reported to possess anti-inflammatory effects. A specific study highlighted that certain dihydropyrimidinones exhibited notable inhibition of inflammatory markers, indicating that modifications at specific positions on the ring systems can enhance activity .

PPARγ Agonistic Activity

Recent studies have focused on the agonistic activity of compounds related to the PPARγ receptor, which plays a crucial role in glucose and lipid metabolism. Compounds with structural similarities to our target have shown promising results as PPARγ agonists. For example, a phenylthiazole derivative exhibited an EC50 value comparable to known agonists like rosiglitazone . This suggests that our compound may also interact favorably with PPARγ, potentially offering therapeutic benefits in metabolic disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of the compound. Key findings include:

- Thiazole Ring : The presence of a methyl group at the 4-position of the thiazole enhances activity.

- Pyrimidine Modifications : Substituents on the pyrimidine ring can significantly influence potency; for instance, replacing certain groups may lead to increased anti-inflammatory effects.

- Acetamide Group : The N-(p-tolyl) substitution appears to stabilize the molecule and may enhance its interaction with biological targets.

Data Table: Biological Activity Overview

Case Studies

- Dihydropyrimidinone Derivatives : A study synthesized various derivatives and evaluated their anti-inflammatory properties. Compounds with specific substituents showed enhanced activity compared to their parent structures .

- Thiazole-Based Compounds : Another investigation into thiazole derivatives highlighted their potential as antimicrobial agents against resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide, and what reaction conditions optimize yield?

- Answer : The compound can be synthesized via alkylation of intermediates like 6-aminothiouracil with chloroacetamide derivatives under basic conditions (e.g., NaH in DMF). Optimized yields (up to 86%) are achieved by maintaining anhydrous conditions, controlled temperature (60–80°C), and stoichiometric excess of the alkylating agent . Purification typically involves column chromatography using ethyl acetate/hexane gradients .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR, ¹H/¹³C) confirms structural integrity by resolving thiazole, pyrimidinone, and acetamide moieties. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity (>95%) is assessed via HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase .

Q. How should researchers design initial biological screening assays for this compound?

- Answer : Prioritize in vitro assays targeting kinase inhibition (e.g., EGFR, VEGFR) or antimicrobial activity. Use dose-response curves (0.1–100 µM) in cell lines (e.g., MCF-7, HeLa) with MTT assays. Include positive controls (e.g., doxorubicin) and validate results with duplicate experiments .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using CLSI guidelines. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50). Analyze structural analogs to identify confounding substituents (e.g., p-tolyl vs. chlorophenyl groups) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s therapeutic profile?

- Answer : Systematically modify substituents:

- Thiazole ring : Replace 4-methyl with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.

- Acetamide linker : Introduce methylene spacers to improve solubility.

Compare IC50 shifts in enzymatic assays (e.g., <1 µM for kinase inhibition vs. >10 µM in unmodified analogs) .

Q. What in vivo pharmacokinetic parameters should be prioritized during preclinical evaluation?

- Answer : Assess oral bioavailability (>30% in rodent models), plasma half-life (t₁/₂ > 4 hours), and tissue distribution (brain-plasma ratio if CNS targets are suspected). Use LC-MS/MS for quantification. Address poor solubility via co-solvents (e.g., PEG 400) or nanoformulations .

Q. Which computational methods predict off-target interactions and toxicity risks?

- Answer : Perform molecular docking (AutoDock Vina) against the Protein Data Bank to identify off-target kinases. Use ADMET predictors (e.g., SwissADME) to flag hepatotoxicity (CYP3A4 inhibition) or cardiotoxicity (hERG binding). Validate with in vitro cytochrome P450 assays .

Methodological Notes

- Synthesis : Avoid thiourea intermediates due to instability; prefer in situ generation of thiolate nucleophiles .

- Data Analysis : Apply Hill slope models to dose-response data for cooperative binding insights .

- Contradictions : Use meta-analysis tools (e.g., RevMan) to aggregate disparate datasets and identify confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.